![molecular formula C15H22N2O3S2 B2841615 1-(2-Ethoxyphenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea CAS No. 2415566-47-9](/img/structure/B2841615.png)
1-(2-Ethoxyphenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Ethoxyphenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea, also known as EDP-M, is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. EDP-M is a urea derivative that has been synthesized using a unique method, and it has shown promising results in various studies.
Wirkmechanismus
The mechanism of action of 1-(2-Ethoxyphenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 1-(2-Ethoxyphenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in various physiological processes, including acid-base balance and ion transport. 1-(2-Ethoxyphenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, 1-(2-Ethoxyphenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea has been shown to modulate various signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway.
Biochemical and Physiological Effects
1-(2-Ethoxyphenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity, modulation of signaling pathways, and modulation of the immune response. 1-(2-Ethoxyphenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea has also been shown to have antioxidant and anti-inflammatory properties. In addition, 1-(2-Ethoxyphenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea has been shown to enhance cognitive function and memory in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(2-Ethoxyphenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea in lab experiments is its unique structure, which makes it a potential candidate for drug development. 1-(2-Ethoxyphenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea has also shown promising results in various scientific research applications, including cancer research, neuroscience, and immunology. However, there are also limitations to using 1-(2-Ethoxyphenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea in lab experiments, including its limited availability and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for 1-(2-Ethoxyphenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea research, including further studies to fully understand its mechanism of action, the development of 1-(2-Ethoxyphenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea derivatives with improved properties, and the evaluation of 1-(2-Ethoxyphenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea in clinical trials for various diseases. In addition, 1-(2-Ethoxyphenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea could be used as a tool compound to study various biological processes and signaling pathways.
Synthesemethoden
1-(2-Ethoxyphenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea is synthesized using a unique method that involves the reaction of 2-ethoxyaniline with 6-hydroxy-1,4-dithiepan-6-ylmethyl isocyanate. The reaction results in the formation of 1-(2-Ethoxyphenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea, which is then purified using various techniques, including column chromatography and recrystallization. The purity of 1-(2-Ethoxyphenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea is determined using various analytical techniques, including NMR spectroscopy and high-performance liquid chromatography.
Wissenschaftliche Forschungsanwendungen
1-(2-Ethoxyphenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea has shown promising results in various scientific research applications, including cancer research, neuroscience, and immunology. In cancer research, 1-(2-Ethoxyphenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. 1-(2-Ethoxyphenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In neuroscience, 1-(2-Ethoxyphenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea has been shown to enhance cognitive function and memory in animal models. In immunology, 1-(2-Ethoxyphenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea has been shown to modulate the immune response and reduce inflammation.
Eigenschaften
IUPAC Name |
1-(2-ethoxyphenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S2/c1-2-20-13-6-4-3-5-12(13)17-14(18)16-9-15(19)10-21-7-8-22-11-15/h3-6,19H,2,7-11H2,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXGHNJPPFQSFKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCC2(CSCCSC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Ethoxyphenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-bromoimidazo[1,2-A]pyridine-2-carboxylate dihydrobromide](/img/structure/B2841532.png)
![N-(4-isopropylbenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2841534.png)
![N-benzyl-3-[5-[(3-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2841536.png)
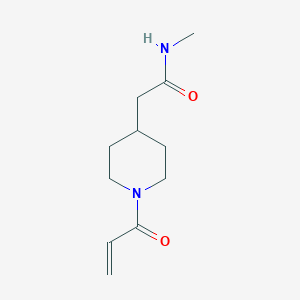
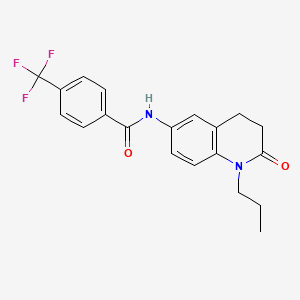
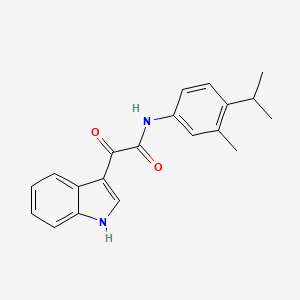
![1-({1-[2-(Pyridin-3-yl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2841542.png)

![[[2-(3-Methyl-1-adamantyl)acetyl]amino]urea](/img/structure/B2841545.png)
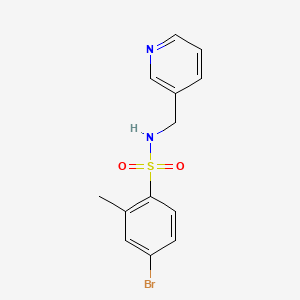
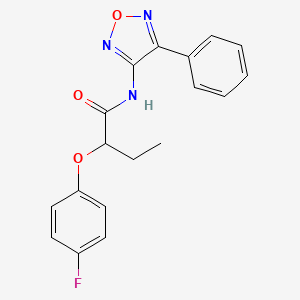

![2-cyano-N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2841554.png)
![2-[3-(2-Ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2841555.png)